molecular formula C11H17F3N2O4 B7068906 N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide

N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide

Cat. No.: B7068906
M. Wt: 298.26 g/mol
InChI Key: DWIJDEUIKIXEDU-KKMMWDRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide" is an intriguing chemical entity. It features a piperidine ring substituted with a trifluoromethyl group, a hydroxy group, and a methoxy group, alongside a carboxamide moiety. This structural complexity often translates into potent biological activity, making it a subject of considerable interest in various fields of scientific research.

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O4/c1-20-5-6(4-17)15-9(18)7-2-3-8(11(12,13)14)16-10(7)19/h6-8,17H,2-5H2,1H3,(H,15,18)(H,16,19)/t6-,7?,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIJDEUIKIXEDU-KKMMWDRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)NC(=O)C1CCC(NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CO)NC(=O)C1CCC(NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common synthetic route involves the formation of the piperidine ring followed by stepwise introduction of the functional groups Starting from a precursor like 4-piperidone, the incorporation of the trifluoromethyl group can be achieved using a reagent such as trifluoromethyltrimethylsilane (TMSCF3) under suitable conditions

Industrial Production Methods:

On an industrial scale, the synthesis might leverage continuous flow techniques to enhance efficiency and control. Employing catalysts and optimized reaction conditions can facilitate the large-scale production of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The hydroxy group may undergo oxidation to form a ketone or carboxylic acid.

  • Reduction: : The carbonyl groups in the carboxamide and piperidine ring can be reduced to respective amines.

  • Substitution: : The methoxy group can be substituted via nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate (KMnO4) or Dess-Martin periodinane (DMP).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Strong nucleophiles like sodium azide (NaN3) or lithium hydroxide (LiOH).

Major Products:

  • Oxidation yields ketones or carboxylic acids.

  • Reduction yields primary or secondary amines.

  • Substitution yields derivatives where the methoxy group is replaced by another functional group.

Scientific Research Applications

This compound finds applications across several domains:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis.

  • Biology: : Serves as a probe to study metabolic pathways and enzyme functions.

  • Medicine: : Investigated for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

  • Industry: : Utilized in the synthesis of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is typically multifaceted. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in target proteins. The hydroxy and methoxy groups may participate in hydrogen bonding, influencing the compound's binding affinity and specificity. Molecular targets often include enzymes, receptors, or nucleic acids, modulating biological pathways integral to disease processes.

Comparison with Similar Compounds

  • "N-(1-hydroxy-3-methoxypropyl)-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide"

  • "N-(1-hydroxyethyl)-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide"

  • "N-(1-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide"

Each of these compounds, through subtle structural variations, contributes to the broad scope of chemical and biological research, underscoring the significance of "N-[(2S)-1-hydroxy-3-methoxypropan-2-yl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide" in scientific advancements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.